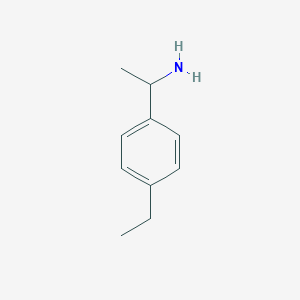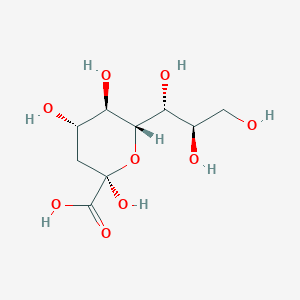
Tributyl(tert-butyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(tert-butyl)stannane is a chemical compound with the CAS Number: 61906-72-7 . It is a colorless liquid and has a molecular weight of 347.17 .
Molecular Structure Analysis
The InChI code for Tributyl(tert-butyl)stannane is 1S/4C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h1-3H3;3*1,3-4H2,2H3; . This indicates that the compound consists of four butyl groups and one tin atom .
Chemical Reactions Analysis
Organotin hydrides like Tributyl(tert-butyl)stannane are known to be good radical reducing agents due to the relatively weak, nonionic bond between tin and hydrogen . They are often used in the hydro-stannolysis of halides or related molecules, and the hydro-stannation of alkenes and alkynes .
Physical And Chemical Properties Analysis
Tributyl(tert-butyl)stannane is a colorless liquid . It should be stored at temperatures between 0-8 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Tributyl(tert-butyl)stannane: is widely used in organic synthesis, particularly in the hydro-stannolysis of halides and the hydro-stannation of alkenes and alkynes . These processes often involve stannyl radicals and can lead to a variety of organic transformations. For example, it can facilitate the synthesis of complex organic molecules through sequential cyclizations, showcasing its utility in creating intricate chemical structures .
Radical Reactions
In radical chemistry, Tributyl(tert-butyl)stannane acts as a source of hydrogen atoms, which is crucial for radical chain mechanisms . It’s used in combination with initiators like azobisisobutyronitrile (AIBN) or under light irradiation to convert organic halides to hydrocarbons. This reagent’s ability to donate hydrogen atoms efficiently makes it a valuable tool for researchers working with radical reactions .
Hydrostannylation
The compound is the reagent of choice for hydrostannylation reactions, where it adds across the double bond of alkenes or alkynes to form organotin compounds . This application is significant in the synthesis of vinylstannanes, which are important intermediates in organic synthesis .
Synthesis of Organotin Hydrides
Tributyl(tert-butyl)stannane: is also involved in the preparation of other organotin hydrides, which are essential in synthetic chemistry. The synthesis often involves the reduction of corresponding chlorides with various reducing agents, and the resulting organotin hydrides have numerous applications in synthesis .
Zukünftige Richtungen
The use of organotin hydrides like Tributyl(tert-butyl)stannane in synthesis is of interest, but due to their high toxicity and high fat solubility, their use should be avoided . The catalytic use of these reagents with a suitable second reducing agent, or the use of radical H-donors such as indium hydrides and silanes are possible alternatives .
Wirkmechanismus
Target of Action
Tributyl(tert-butyl)stannane, also known as Tributyltin hydride, is primarily used as a reagent in organic synthesis . Its primary targets are organic halides and related groups .
Mode of Action
Tributyl(tert-butyl)stannane interacts with its targets through a radical chain mechanism . When combined with azobisisobutyronitrile (AIBN) or irradiated with light, it converts organic halides and related groups to the corresponding hydrocarbon . This process involves the radical Bu3Sn , which abstracts a hydrogen atom from another equivalent of tributyltin hydride, propagating the chain .
Biochemical Pathways
The compound is a very good radical reducing agent due to the relatively weak, nonionic bond between tin and hydrogen . This property allows it to cleave homolytically . It is used in various reactions such as the Barton-McCombie reaction, Barton decarboxylation, dehalogenation, and intramolecular radical cyclization .
Pharmacokinetics
It is known that the compound is a distillable liquid that is mildly sensitive to air, decomposing to (bu3sn)2o . It is soluble in organic solvents .
Result of Action
The result of Tributyl(tert-butyl)stannane’s action is the conversion of organic halides and related groups to the corresponding hydrocarbon . This conversion is achieved through a radical chain mechanism .
Action Environment
The action of Tributyl(tert-butyl)stannane can be influenced by environmental factors. For instance, it is mildly sensitive to air . Moreover, its high toxicity and high fat solubility (lipophilicity) can limit its use . Therefore, with few exceptions, the use of tin hydrides should be avoided . The catalytic use of this reagent with a suitable second reducing agent, or the use of radical H-donors such as indium hydrides and silanes are possible alternatives .
Eigenschaften
IUPAC Name |
tributyl(tert-butyl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h1-3H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQLMRHTEJKONO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl(tert-butyl)stannane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

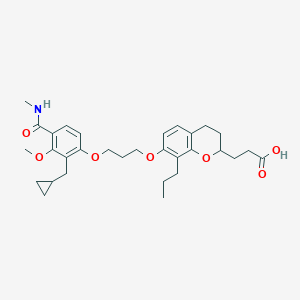
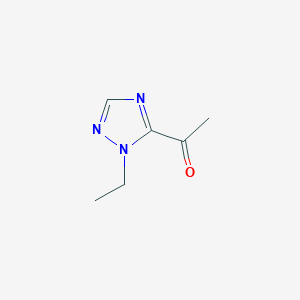
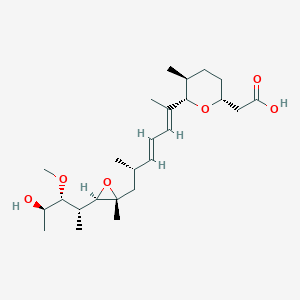
![2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one](/img/structure/B116079.png)
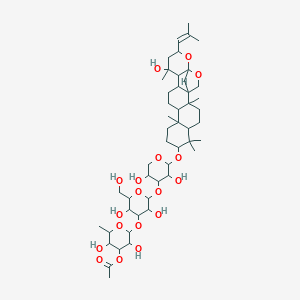
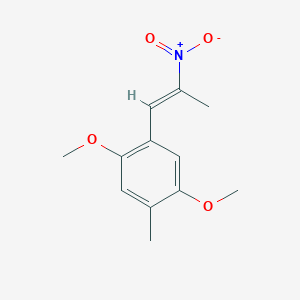
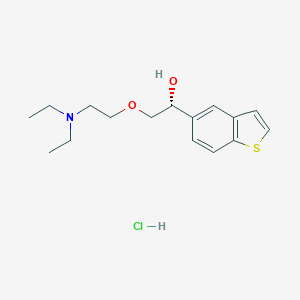



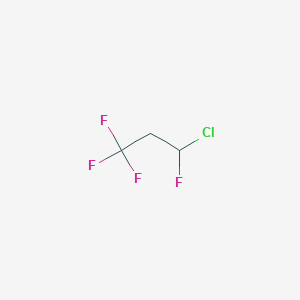
![[(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate](/img/structure/B116095.png)
